An In-Depth Technical Guide to 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and drug development. Its tetrahydropyridine core is a recognized privileged scaffold, a molecular framework that is recurrently found in biologically active compounds. This guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide, its synthesis, reactivity, and its potential applications in the development of novel therapeutics, particularly for neurological disorders.
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of a compound are foundational to its behavior in biological systems. 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is characterized by a six-membered ring containing a nitrogen atom, a double bond, and a bromine substituent. The hydrobromide salt form enhances its stability and aqueous solubility, which is often a desirable trait for pharmaceutical development.
Caption: Molecular structure of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide.
Table 1: Physicochemical Properties of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide
| Property | Value | Source |
| Molecular Formula | C₆H₁₁Br₂N | [1] |
| Molecular Weight | 256.97 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | |
| Melting Point | Not experimentally determined. Similar pyridine hydrobromide salts melt around 200-204 °C.[2][3] | |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol.[2][4][5] | |
| Storage Conditions | Room temperature, in a dry environment.[1] |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl group, the protons on the tetrahydropyridine ring, and the vinylic proton. The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS).
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| N-CH₃ | 2.5 - 3.0 | Singlet |
| -CH₂- (adjacent to N) | 3.0 - 3.5 | Multiplet |
| -CH₂- (allylic) | 2.5 - 3.0 | Multiplet |
| =CH- (vinylic) | 5.5 - 6.0 | Multiplet |
Rationale for Predictions: Protons adjacent to the electronegative nitrogen atom are expected to be deshielded and appear downfield.[6][7][8][9] The vinylic proton will also be in the downfield region due to the sp² hybridization of the carbon.[6][7][8][9]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| N-CH₃ | 40 - 45 |
| -CH₂- (adjacent to N) | 50 - 55 |
| -CH₂- (allylic) | 25 - 30 |
| =C-Br (vinylic) | 110 - 120 |
| =C-H (vinylic) | 125 - 135 |
Rationale for Predictions: The carbon attached to the bromine atom is expected to be significantly shielded compared to the other vinylic carbon.[1][10][11][12][13] Carbons adjacent to the nitrogen will be deshielded.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=C Stretch | 1640 - 1680 | Medium |
| C-N Stretch | 1100 - 1300 | Medium |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-H Stretch (sp²) | 3000 - 3100 | Medium |
Rationale for Predictions: The C=C stretching vibration in cyclic alkenes typically appears in this region.[14] The C-N stretch is also a characteristic absorption for amines.[15]
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, an isotopic pattern (M+ and M+2 peaks of roughly equal intensity) is expected for the molecular ion and any bromine-containing fragments.[16][17][18]
Table 5: Predicted Mass Spectrometry Fragments
| m/z | Fragment |
| 256/258 | [M+H]⁺ (Molecular ion of the free base) |
| 177 | [M+H - Br]⁺ |
Rationale for Predictions: The molecular ion of the free base is expected. A common fragmentation pathway for brominated compounds is the loss of the bromine atom.[17][18]
Synthesis and Reactivity
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide.
Exemplary Synthetic Protocol (Adapted from similar syntheses)
Step 1: Synthesis of 1-Methyl-4-piperidone from Arecoline Hydrobromide
-
Rationale: Arecoline, a natural product, provides a readily available starting material with the core 1-methylpiperidine skeleton. Hydrolysis of the ester and subsequent decarboxylation yields the desired ketone.
-
Procedure:
-
Dissolve Arecoline Hydrobromide in concentrated hydrobromic acid.
-
Reflux the solution for several hours until TLC or GC-MS indicates the consumption of the starting material.
-
Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the product.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Methyl-4-piperidone.
-
Step 2: Formation of the Vinyl Triflate
-
Rationale: Conversion of the ketone to a vinyl triflate creates a reactive intermediate suitable for subsequent cross-coupling or substitution reactions.
-
Procedure:
-
Dissolve 1-Methyl-4-piperidone in an aprotic solvent (e.g., dichloromethane) and cool to -78 °C under an inert atmosphere.
-
Add a non-nucleophilic base, such as lithium diisopropylamide (LDA), dropwise.
-
After stirring for a short period, add triflic anhydride (Tf₂O) dropwise.
-
Allow the reaction to warm to room temperature and quench with water.
-
Extract the product, dry the organic layer, and purify by column chromatography to obtain the vinyl triflate.
-
Step 3: Bromination to Yield 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine
-
Rationale: The vinyl triflate can be converted to the corresponding vinyl bromide via a palladium-catalyzed reaction or a direct halogenation method.
-
Procedure:
-
A palladium-catalyzed reaction with a bromide source (e.g., lithium bromide) would be a common method.
-
Alternatively, direct bromination of an enolate intermediate could be explored.
-
The resulting free base is then treated with a solution of HBr in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrobromide salt.
-
The salt is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
-
Applications in Drug Discovery
The tetrahydropyridine scaffold is of significant interest in neuroscience due to its presence in molecules that interact with various central nervous system (CNS) targets. The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which selectively damages dopaminergic neurons and is used to model Parkinson's disease in animals, highlights the potential for tetrahydropyridine derivatives to cross the blood-brain barrier and exert potent neurological effects.
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide serves as a versatile building block for the synthesis of a library of compounds for screening against various CNS targets. The vinyl bromide moiety is particularly useful for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) of novel compounds.
Caption: Role of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide in drug discovery.
Potential therapeutic areas for derivatives of this compound include:
-
Neurodegenerative Diseases: Modulation of targets involved in Parkinson's and Alzheimer's disease.
-
Psychiatric Disorders: Development of novel antipsychotics, antidepressants, and anxiolytics.
-
Pain Management: Targeting receptors involved in nociception.
Conclusion
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is a valuable chemical entity for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of neuroscience. While detailed experimental data for this specific salt is sparse, this guide provides a comprehensive overview of its predicted properties and a plausible synthetic approach based on established chemical principles. The reactivity of its vinyl bromide functional group makes it an ideal starting point for the generation of diverse chemical libraries, enabling the exploration of new chemical space in the quest for innovative medicines.
References
-
Lynden-Bell, R. M. (1963). The N.M.R. spectrum of 13C-substituted vinyl bromide. Molecular Physics, 6(5), 537-539. [Link]
-
Sci-Hub. (n.d.). The NMR spectrum of 13C-substituted vinyl bromide. Retrieved from [Link]
-
Scilit. (n.d.). The N.M.R. spectrum of 13C-substituted vinyl bromide. Retrieved from [Link]
-
НЭИКОН. (n.d.). The N.M.R. spectrum of 13C-substituted vinyl bromide. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Bromo-1-methyl-1, 2, 3, 6-tetrahydropyridine hydrobromide. Retrieved from [Link]
-
Lombardo, V. M., et al. (2021). Practical Kilogram Synthesis of ( S )-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine. Organic Process Research & Development, 25(10). [Link]
-
Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Unknown. (n.d.). Chemical shifts. Retrieved from [Link]
-
Balachandran, V., et al. (2012). Elixir Vib. Spec. 48, 9663-9668. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Unknown. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Sdfine. (n.d.). PYRIDINE HYDROBROMIDE. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
ResearchGate. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1,2,3,6-tetrahydropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-methylpyridin-1-ium. Retrieved from [Link]
-
UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved from [Link]
-
Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. organicintermediate.com [organicintermediate.com]
- 3. Pyridine hydrobromide | 18820-82-1 [chemicalbook.com]
- 4. Pyridine Hydrobromide | 18820-82-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. compoundchem.com [compoundchem.com]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. tandfonline.com [tandfonline.com]
- 11. sci-hub.ru [sci-hub.ru]
- 12. The N.M.R. spectrum of13C-substituted vinyl bromide | Scilit [scilit.com]
- 13. Shape-controlled synthesis of Prussian blue analogue Co3[Co(CN)6]2 nanocrystals [arch.neicon.ru]
- 14. community.wvu.edu [community.wvu.edu]
- 15. elixirpublishers.com [elixirpublishers.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. savemyexams.com [savemyexams.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
